molecular formula C13H10ClFO B1597881 4-(4-Fluorobenzyloxy)chlorobenzene CAS No. 332-04-7

4-(4-Fluorobenzyloxy)chlorobenzene

Cat. No. B1597881
CAS RN: 332-04-7
M. Wt: 236.67 g/mol
InChI Key: ODHILXHPVCJKJW-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)chlorobenzene is a chemical compound with the molecular formula C13H10ClFO . It has a molecular weight of 236.67 .


Molecular Structure Analysis

The this compound molecule contains a total of 27 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.67 . It should be stored at a temperature of 28°C .

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling 4-(4-Fluorobenzyloxy)chlorobenzene. It should not come into contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, as should dust formation .

properties

IUPAC Name

1-chloro-4-[(4-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHILXHPVCJKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366496
Record name 4-(4-Fluorobenzyloxy)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332-04-7
Record name 4-(4-Fluorobenzyloxy)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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